Methyl cyano(4-methoxyphenyl)carbamimidothioate
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Overview
Description
Methyl cyano(4-methoxyphenyl)carbamimidothioate is a chemical compound known for its potential applications in various fields, including organic electronics and agriculture. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a carbamimidothioate moiety. It has been studied for its electronic properties and potential use as an insecticide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(4-methoxyphenyl)carbamimidothioate typically involves the reaction of 4-methoxyphenyl isothiocyanate with methyl cyanoacetate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(4-methoxyphenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamimidothioates.
Scientific Research Applications
Methyl cyano(4-methoxyphenyl)carbamimidothioate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Mechanism of Action
The mechanism of action of methyl cyano(4-methoxyphenyl)carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In electronic applications, the compound’s unique structure allows it to participate in charge transfer processes, making it suitable for use in organic electronic devices .
Comparison with Similar Compounds
Methyl cyano(4-methoxyphenyl)carbamimidothioate can be compared with other similar compounds, such as:
Methyl N-(4-methoxyphenylmethyl)-N′-cyano-carbamimidothioate: Similar structure but with a different substitution pattern.
Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N′-cyano-carbamimidothioate: Contains a piperidinyl group instead of a methoxyphenyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its respective fields.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl N-cyano-N-(4-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C10H11N3OS/c1-14-9-5-3-8(4-6-9)13(7-11)10(12)15-2/h3-6,12H,1-2H3 |
InChI Key |
PRIJWCHQNVLBDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C#N)C(=N)SC |
Origin of Product |
United States |
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